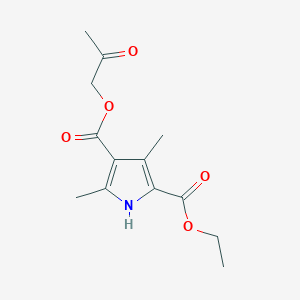![molecular formula C12H13NO3 B13813161 (1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one CAS No. 524950-94-5](/img/structure/B13813161.png)
(1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[2,1-a]isoquinolin-3(2H)-one,1,5,6,10b-tetrahydro-1,2-dihydroxy-,(1r,2r,10bs)-(9ci) is a complex organic compound belonging to the pyrrolo[2,1-a]isoquinoline family. These compounds are known for their significant biological activities, including cytotoxicity and inhibition of topoisomerase enzymes . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and related fields.
Preparation Methods
The synthesis of pyrrolo[2,1-a]isoquinolin-3(2H)-one,1,5,6,10b-tetrahydro-1,2-dihydroxy-,(1r,2r,10bs)-(9ci) typically involves the annulation of the pyrrole ring to the isoquinoline moiety or vice versa . Various methodologies have been developed over the years, including multicomponent reactions and cascade synthesis . Industrial production methods often employ these synthetic routes under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Pyrrolo[2,1-a]isoquinolin-3(2H)-one,1,5,6,10b-tetrahydro-1,2-dihydroxy-,(1r,2r,10bs)-(9ci) undergoes a variety of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance biological activity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a cytotoxic agent and topoisomerase inhibitor, making it a potential candidate for anti-cancer therapies . Additionally, its unique structure allows for the exploration of structure-activity relationships, aiding in the design of new therapeutic agents .
Mechanism of Action
The mechanism of action of pyrrolo[2,1-a]isoquinolin-3(2H)-one,1,5,6,10b-tetrahydro-1,2-dihydroxy-,(1r,2r,10bs)-(9ci) involves its interaction with topoisomerase enzymes, which are crucial for DNA replication and cell division . By inhibiting these enzymes, the compound can induce cytotoxicity in cancer cells. The molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to interfere with DNA processes is well-documented .
Comparison with Similar Compounds
Pyrrolo[2,1-a]isoquinolin-3(2H)-one,1,5,6,10b-tetrahydro-1,2-dihydroxy-,(1r,2r,10bs)-(9ci) is unique among similar compounds due to its specific structural features and biological activities . Similar compounds include other pyrrolo[2,1-a]isoquinolines, which also exhibit cytotoxic and topoisomerase inhibitory activities . the specific functional groups and stereochemistry of this compound contribute to its distinct properties and potential therapeutic applications .
Properties
CAS No. |
524950-94-5 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(1R,2R,10bS)-1,2-dihydroxy-2,5,6,10b-tetrahydro-1H-pyrrolo[2,1-a]isoquinolin-3-one |
InChI |
InChI=1S/C12H13NO3/c14-10-9-8-4-2-1-3-7(8)5-6-13(9)12(16)11(10)15/h1-4,9-11,14-15H,5-6H2/t9-,10+,11+/m0/s1 |
InChI Key |
LHMJWBVMTMUYPX-HBNTYKKESA-N |
Isomeric SMILES |
C1CN2[C@H]([C@H]([C@H](C2=O)O)O)C3=CC=CC=C31 |
Canonical SMILES |
C1CN2C(C(C(C2=O)O)O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




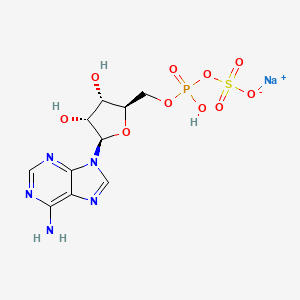


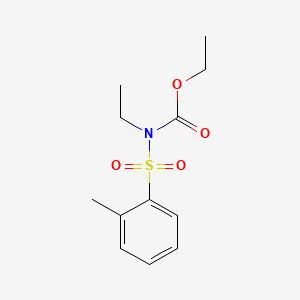
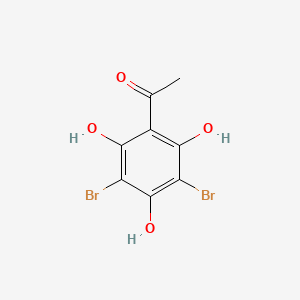
![2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane](/img/structure/B13813119.png)
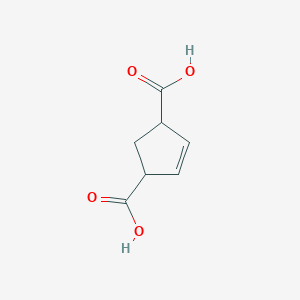
![L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13813125.png)
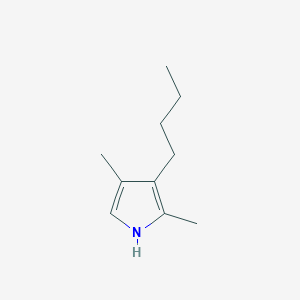
![methyl (2S)-2-[[(2R)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13813130.png)

